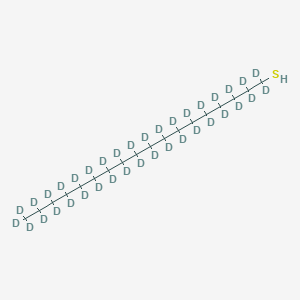

1-Octadecane-D37-thiol

Description

Contextualization of Deuterated Organic Compounds in Advanced Scientific Inquiry

Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are crucial in advanced scientific research. clearsynth.com This isotopic substitution, while seemingly minor, results in a greater atomic mass and different vibrational properties, which are invaluable for various analytical methods. clearsynth.com Initially used to investigate kinetic isotope effects in chemical reactions, the application of deuterated compounds has expanded significantly. snnu.edu.cnnih.gov They are now widely used to elucidate reaction mechanisms, study metabolic pathways, and as internal standards for mass spectrometry. clearsynth.comscielo.org.mx In fields like nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for minimizing interference from hydrogen signals, thereby enhancing spectral clarity and precision. clearsynth.comnumberanalytics.com

Significance of 1-Octadecane-D37-thiol as a Model System for Interfacial and Supramolecular Studies

This compound (C18HD37S) is a perdeuterated version of the 18-carbon alkanethiol, 1-octadecanethiol (B147371). smolecule.comnih.gov Its long alkyl chain and the terminal thiol (-SH) group make it an ideal candidate for forming highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. iastate.educonicet.gov.ar These SAMs serve as well-defined model systems for studying interfacial phenomena. The complete deuteration of the alkyl chain provides a strong contrast in techniques like neutron scattering and vibrational spectroscopy, allowing for detailed investigation of the structure and dynamics of the monolayer. nih.govill.eu This makes this compound a powerful tool in supramolecular chemistry, where the focus is on understanding the non-covalent interactions that govern the assembly of molecules into larger, organized structures. smolecule.com

Overview of Research Domains Utilizing Perdeuterated Alkanethiols

Perdeuterated alkanethiols, including this compound, are utilized across a broad spectrum of scientific research domains:

Surface Science: The formation and characterization of SAMs on various substrates are fundamental areas of study. Perdeuterated thiols allow for precise determination of monolayer thickness, molecular orientation, and packing density using techniques like neutron reflectivity and X-ray reflectivity. nih.govepj-conferences.org

Materials Science: In the development of new materials, these compounds are used to create surfaces with tailored properties, such as hydrophobicity or biocompatibility. ill.eu They are also employed in the study of protein adsorption on surfaces, which is critical for the design of biomedical implants and biosensors. nih.govill.eu

Molecular Electronics: Deuterated SAMs can act as insulating barriers in molecular-scale electronic devices. smolecule.com Techniques like inelastic electron tunneling spectroscopy (IETS) are used to probe the vibrational modes of the molecules within these junctions, providing insights into electron transport mechanisms. smolecule.comaip.org

Biophysics: They are used to create model cell membranes, known as hybrid bilayer membranes. smolecule.com These systems allow for the study of interactions between lipids and proteins, as well as the insertion of peptides into membranes, which can be monitored with high sensitivity using neutron reflectometry. smolecule.comnih.gov

Rationale for Deuterium Labeling in Investigating Molecular Dynamics and Structural Ordering

The primary reason for using deuterium labeling in the study of molecular dynamics and structural ordering lies in the significant difference in the neutron scattering lengths of hydrogen and deuterium. This difference creates a high contrast that is exploited in neutron scattering and reflectivity experiments. nih.govnih.gov By selectively deuterating parts of a molecule or a molecular assembly, researchers can effectively "highlight" specific components and study their structure and movement independently. nih.gov

In vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy, the C-D (carbon-deuterium) bond has a different vibrational frequency compared to the C-H (carbon-hydrogen) bond. rsc.org This isotopic shift allows for the unambiguous assignment of vibrational modes to specific parts of a molecule, which is particularly useful in complex systems. rsc.orgresearchgate.net For instance, in sum-frequency generation (SFG) spectroscopy, which is a surface-sensitive technique, deuteration helps to distinguish between signals from different molecular groups at an interface, providing detailed information about their orientation and ordering. pnas.orgrsc.org

Furthermore, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the rate at which amide protons in a protein exchange with deuterium from the solvent provides information about the protein's conformational dynamics and solvent accessibility. nih.govlongdom.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 668433-57-6 nih.gov |

| Molecular Formula | C18HD37S smolecule.com |

| Molecular Weight | 323.787 g/mol smolecule.com |

| Boiling Point | ~360.5 °C at 760 mmHg chemsrc.com |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane-1-thiol nih.gov |

Key Research Findings Utilizing this compound

| Research Area | Technique(s) | Key Findings |

| Self-Assembled Monolayers (SAMs) | Sum-Frequency Generation (SFG) Spectroscopy | Determination of methyl group tilt angles in SAMs on gold. smolecule.com |

| Hybrid Bilayer Membranes | Neutron Reflectometry | Enabled studies of peptide insertion into lipid bilayers by forming the base layer. smolecule.com |

| Molecular Electronics | Inelastic Electron Tunneling Spectroscopy (IETS) | Served as an insulating barrier to study electron transport properties in nanojunctions. smolecule.com |

| Protein Adsorption | Neutron and X-ray Reflectivity | Used as a hydrophobic surface to study the irreversible adsorption of human serum albumin. nih.gov |

| Interfacial Structure | Infrared Reflection Absorption Spectroscopy (IRRAS) | Characterization of the structure of lipid monolayers deposited on the thiol SAM. researchgate.net |

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAOYSPHSNGHNC-UQCHHHBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 1 Octadecane D37 Thiol

Precursor Chemistry and Pathways for Perdeuteration

The journey to synthesizing 1-Octadecane-D37-thiol begins with the selection and preparation of appropriate precursors, followed by strategic deuteration reactions.

Hydrogen-Deuterium Exchange Reactions for Alkyl Chain Deuteration

A primary method for introducing deuterium (B1214612) into the alkyl chain is through hydrogen-deuterium (H/D) exchange reactions. smolecule.com This process involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2). smolecule.comwikipedia.org The efficiency of this exchange is often enhanced by the presence of catalysts. wikipedia.org

Catalytic H/D exchange offers a direct pathway to deuterate the C-H bonds along the octadecane (B175841) backbone. nih.gov The choice of catalyst is crucial and can influence the regioselectivity and extent of deuteration. While various metals can catalyze this exchange, achieving complete deuteration (perdeuteration) requires optimized conditions, including temperature and pressure, to drive the equilibrium towards the fully deuterated product. smolecule.com The process is typically accelerated by the addition of an acid or a base. libretexts.org

Table 1: Key Factors in Hydrogen-Deuterium Exchange for Alkyl Chain Deuteration

| Factor | Description | Significance |

|---|---|---|

| Deuterium Source | Commonly D2O (heavy water) or D2 gas. smolecule.com | The isotopic purity of the source directly impacts the final product's isotopic enrichment. |

| Catalyst | Metal catalysts (e.g., platinum, palladium) or acid/base catalysts. wikipedia.orglibretexts.org | Influences reaction rate, regioselectivity, and the conditions required for exchange. |

| Temperature | Elevated temperatures are often necessary to overcome the activation energy of C-H bond cleavage. | Must be carefully controlled to prevent side reactions or degradation of the substrate. |

| Pressure | Particularly relevant when using D2 gas. | Higher pressure can increase the concentration of the deuterium source and enhance the reaction rate. |

Derivatization from Deuterated Octadecanes or Related Intermediates

An alternative and often more controlled approach involves starting with an already perdeuterated octadecane precursor. This precursor can then be chemically modified to introduce the thiol functional group. For instance, a perdeuterated octadecanol or octadecyl halide can serve as a starting point.

The conversion of a deuterated alcohol to a thiol can be achieved through various synthetic routes. chemicalbook.com One common method involves the activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea.

Similarly, a perdeuterated octadecyl bromide or iodide can be directly reacted with a sulfur nucleophile to yield the desired thiol. masterorganicchemistry.com This method offers a high degree of control over the final product's structure, as the deuteration of the precursor is established before the introduction of the thiol group. This strategy is particularly valuable for ensuring that the isotopic label is confined to the alkyl chain and does not scramble to other positions. The synthesis of deuterated precursors is a key step in obtaining the final deuterated thiol. nih.gov

Control of Isotopic Purity and Regioselectivity in Synthesis

Achieving high isotopic purity and precise regioselectivity is a critical challenge in the synthesis of this compound. The goal is to replace all 37 hydrogen atoms on the octadecane chain with deuterium, without any isotopic dilution or misplacement.

The control of isotopic purity begins with the choice of deuterating agents. High-purity D2O or D2 gas is essential to maximize the incorporation of deuterium. nih.gov During H/D exchange reactions, the reaction equilibrium must be shifted as far as possible towards the perdeuterated product. This can be achieved by using a large excess of the deuterium source and by removing the protic byproducts as the reaction proceeds.

Regioselectivity, ensuring that deuterium is incorporated only at the desired positions, is inherently addressed in perdeuteration, where all C-H bonds are targeted. However, in methods involving derivatization from pre-deuterated intermediates, the regioselectivity is determined by the synthesis of the precursor itself. nih.gov

Modern analytical techniques, such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for verifying the isotopic purity and structural integrity of the final product. rsc.org These methods allow for the precise determination of the degree of deuteration and confirmation that the deuterium atoms are located at the correct positions within the molecule. rsc.org

Advanced Purification and Isolation Protocols for Perdeuterated Thiols

Following synthesis, the crude this compound must be purified to remove any unreacted starting materials, partially deuterated species, and other byproducts. The purification of long-chain thiols requires specialized techniques to achieve high purity.

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are powerful tools for the separation of organic compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical technique to assess the purity of the product and to determine the optimal solvent system for column chromatography. mdpi.com By spotting the crude reaction mixture on a TLC plate and developing it with various solvents, the separation of the desired product from impurities can be visualized.

Column Chromatography: For preparative scale purification, column chromatography is widely employed. mdpi.com A glass column is packed with a solid adsorbent, such as silica (B1680970) gel or alumina, and the crude product is loaded onto the top. A carefully selected solvent or solvent mixture (eluent) is then passed through the column. nih.gov Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For a nonpolar molecule like this compound, a nonpolar stationary phase and a polar mobile phase (reversed-phase chromatography) or a polar stationary phase with a nonpolar mobile phase (normal-phase chromatography) can be utilized. researchgate.net Fractions are collected as they elute from the column and analyzed to identify those containing the pure product.

Table 2: Comparison of Chromatographic Techniques for Thiol Purification

| Technique | Principle | Application in this compound Purification |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase on a plate and a mobile phase. mdpi.com | Rapid assessment of purity and optimization of solvent systems for column chromatography. |

| Column Chromatography | Separation of components based on their differential adsorption to a stationary phase packed in a column. mdpi.com | Preparative purification to isolate the high-purity perdeuterated thiol from reaction byproducts. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography offering superior resolution and speed. usda.gov | Analytical and preparative separation with high efficiency, particularly for complex mixtures. nih.gov |

Distillation and Recrystallization for High Purity (Conceptual)

Distillation: Conceptually, if the deuterated thiol is a liquid at a suitable temperature and is thermally stable, distillation could be employed for purification. This technique separates components of a liquid mixture based on differences in their boiling points. However, for a high-molecular-weight compound like 1-octadecanethiol (B147371), vacuum distillation would likely be necessary to prevent decomposition at high temperatures.

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. pitt.edu The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. wikipedia.org Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com The choice of solvent is critical for successful recrystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. pitt.edu For a compound like this compound, which is a solid at room temperature, recrystallization from a suitable organic solvent could be an effective final purification step to achieve very high purity.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Isotopic Fidelity

The production of this compound can be approached through several synthetic routes, each presenting distinct advantages and disadvantages concerning reaction efficiency, potential for large-scale production (scalability), and the purity of the final deuterated product (isotopic fidelity). The most common methodologies include catalytic hydrogen-deuterium (H/D) exchange on 1-octadecanethiol and de novo synthesis from perdeuterated starting materials.

Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a widely employed method for deuterium incorporation. smolecule.com It involves treating the non-deuterated 1-octadecanethiol with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. smolecule.com

Efficiency: The efficiency of H/D exchange reactions can be variable. Achieving high levels of deuteration often requires harsh conditions, including elevated temperatures (optimally between 120-180°C) and prolonged reaction times, which can sometimes lead to side product formation or catalyst deactivation. smolecule.com Yields can be impacted by the need for extensive purification to remove partially deuterated species.

Scalability: Scaling up catalytic H/D exchange presents challenges. The need for high-pressure deuterium gas and specialized high-temperature reactors can make large-scale synthesis complex and costly. Catalyst handling and recovery are also significant considerations for industrial-scale production.

Isotopic Fidelity: High isotopic fidelity, with deuterium incorporation exceeding 95%, is achievable with modern catalytic systems, such as those using iridium nanoparticles. smolecule.com However, achieving near-complete deuteration (>99%) across all 37 positions can be difficult, as the protons closer to the sulfur atom may have different exchange kinetics than those on the terminal methyl group. Optimization of temperature and catalyst loading is critical to maximize isotopic purity. smolecule.com

De Novo Synthesis from Perdeuterated Precursors: This approach involves building the final molecule from smaller, fully deuterated building blocks. A common strategy would be the conversion of a perdeuterated C18 electrophile, such as 1-bromo-d37-octadecane, with a sulfur nucleophile. This mirrors standard synthetic methods for non-deuterated alkanethiols, which can be produced from precursors like 1-chlorooctadecane. chemicalbook.com

Scalability: This route can be more scalable than H/D exchange, as the final conversion step often uses standard chemical reactors and conditions. The main bottleneck for scalability lies in the commercial availability and cost of the perdeuterated starting materials. If a cost-effective, large-scale source of these precursors is available, the synthesis of this compound becomes significantly more viable for large quantities.

Isotopic Fidelity: This method generally provides the highest and most reliable isotopic fidelity. Since the deuterium atoms are incorporated into the precursor, their presence is locked into the carbon backbone before the final functional group is introduced. This avoids the issue of incomplete exchange and ensures that the isotopic purity of the final product is equivalent to that of the starting material, which is often very high (>99%).

The following interactive table provides a comparative summary of these synthetic routes.

| Synthetic Route | Efficiency | Scalability | Isotopic Fidelity | Key Considerations |

| Catalytic H/D Exchange | Moderate; can be affected by side reactions and catalyst deactivation. smolecule.com | Challenging; requires high-pressure D₂ gas and specialized reactors. | Good to Excellent (>95%); achieving >99% can be difficult due to exchange kinetics. smolecule.com | Requires careful optimization of temperature and catalyst. smolecule.com |

| De Novo Synthesis | High for the final step; overall efficiency depends on the synthesis of the deuterated precursor. | Good; relies on standard chemical transformations but is dependent on precursor availability. | Excellent (>99%); isotopic purity is determined by the precursor. | Cost and availability of perdeuterated starting materials are the primary limiting factors. |

Advanced Spectroscopic and Microscopic Characterization Methodologies for 1 Octadecane D37 Thiol and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level characterization of 1-Octadecane-D37-thiol, confirming its isotopic composition and molecular structure.

Deuterium (B1214612) NMR (²H NMR) for Confirmation of Perdeuteration and Molecular Structure

Deuterium (²H) NMR spectroscopy serves as a primary method to verify the extent and location of deuterium incorporation in this compound. As a spin-1 nucleus, deuterium provides a distinct NMR signal that is highly sensitive to its local electronic environment. The ²H NMR spectrum of a successfully perdeuterated sample will exhibit strong signals corresponding to the deuterium atoms along the alkyl chain, while being silent in a standard proton (¹H) NMR experiment. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of deuterium atoms at different positions within the molecule. wikipedia.orgmagritek.com For this compound, the ²H NMR spectrum is expected to show a series of overlapping resonances for the -CD₂- groups and a distinct signal for the terminal -CD₃ group, confirming the high level of deuteration. magritek.com

In the solid state, ²H NMR becomes particularly informative for studying the dynamics of this compound in self-assembled monolayers. The quadrupolar nature of the deuterium nucleus results in spectral line shapes that are highly dependent on the orientation and motion of the C-D bonds relative to the magnetic field. wikipedia.org This allows for the detailed investigation of chain mobility and ordering within the SAM. wikipedia.org

Table 1: Expected ²H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| -CD₃ | ~ 0.9 |

| -(CD₂)₁₆- | ~ 1.2-1.6 |

Note: These are approximate values based on typical chemical shifts for analogous protonated alkanes and may vary slightly based on solvent and experimental conditions.

Proton NMR (¹H NMR) for Verification of Thiol Group Presence and Residual Protonation

While ²H NMR confirms deuteration, proton (¹H) NMR is essential for verifying the presence of the thiol group's proton (-SH) and for quantifying any residual protonation in the alkyl chain. In a highly deuterated compound like this compound, the ¹H NMR spectrum is expected to be largely free of signals from the alkyl chain. The most prominent peak should be that of the thiol proton. For long-chain alkyl thiols, the thiol proton resonance typically appears as a triplet in the range of 1.2-1.8 ppm. rsc.org However, this peak can sometimes be masked by the signals of alkyl protons in non-deuterated or partially deuterated compounds. rsc.org

The presence of any small signals in the alkyl region of the ¹H NMR spectrum would indicate incomplete deuteration. The integration of these signals relative to the thiol proton signal can be used to determine the isotopic purity of the compound. It is important to note that the thiol proton is exchangeable and may not be observed in protic solvents like D₂O or CD₃OD due to rapid exchange with the solvent's deuterium atoms. rsc.orglibretexts.org

Table 2: Expected ¹H NMR Chemical Shift for the Thiol Group in this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|

Note: The chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.

Multi-dimensional NMR Techniques for Detailed Structural Elucidation

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within a molecule. For a small molecule like this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be adapted to further confirm its structure, particularly if there is any residual protonation.

In the context of deuterated molecules, multi-dimensional NMR has been extensively developed for studying the structure and dynamics of large biomolecules. utoronto.ca These techniques can be leveraged to study the interactions of this compound in more complex systems. For instance, if the molecule is part of a larger assembly or interacting with other molecules, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximities. The extensive deuteration of the alkyl chain would also serve to simplify the spectra of any interacting protonated molecules by reducing the number of proton-proton interactions. utoronto.ca

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques are invaluable for identifying specific chemical bonds and for analyzing the conformational order of this compound, especially in its assembled state on surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for C-D and S-H Bond Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive method for identifying the characteristic vibrational modes of functional groups. In the case of this compound, FTIR is crucial for confirming the presence of both the carbon-deuterium (C-D) bonds and the sulfur-hydrogen (S-H) bond.

The S-H stretching vibration in thiols typically appears in the region of 2550-2600 cm⁻¹. rsc.orgresearchgate.net This peak is often weak in intensity. rsc.org The C-D stretching vibrations are expected in the range of 2100-2250 cm⁻¹, which is a relatively uncongested region of the infrared spectrum, making them easy to identify. nih.gov The presence of strong absorptions in this region provides clear evidence of deuteration.

Furthermore, the frequencies of the methylene (B1212753) (-CD₂-) stretching modes are sensitive to the conformational order of the alkyl chain. In a well-ordered, all-trans conformation, as might be found in a densely packed SAM, the asymmetric and symmetric stretching vibrations of the methylene groups appear at lower frequencies compared to a disordered, liquid-like state.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C-D Stretch | -CD₂- | ~ 2195 |

| Symmetric C-D Stretch | -CD₂- | ~ 2090 |

Note: The exact peak positions can vary depending on the physical state of the sample (solid, liquid) and its environment.

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface-Adsorbed Monolayers

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly surface-sensitive variant of FTIR spectroscopy that is specifically designed for the analysis of thin films and monolayers on reflective surfaces, such as gold. mdpi.comresearchgate.net The technique utilizes the surface selection rule, which states that only vibrational modes with a dipole moment component perpendicular to the surface are strongly absorbing. researchgate.net This makes RAIRS an excellent tool for determining the orientation of molecules within a self-assembled monolayer of this compound on a gold substrate.

By analyzing the intensities of the C-D stretching modes of the alkyl chain, the average tilt angle of the molecules with respect to the surface normal can be estimated. For a well-ordered alkanethiol SAM on gold, the alkyl chains are typically tilted at an angle of about 30° from the surface normal. The use of the deuterated analog is advantageous in RAIRS studies as the C-D stretching vibrations are located in a spectral region with fewer interfering absorptions from atmospheric water or other potential contaminants. nih.gov The position of the methylene stretching bands in the RAIRS spectrum also provides information about the packing density and conformational order of the monolayer. mdpi.com

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethanol (B145695) |

| Deuterium Oxide |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful non-destructive technique for analyzing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The technique involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum reveals vibrational modes associated with specific chemical bonds and molecular structures.

For this compound, the substitution of hydrogen with deuterium in the alkyl chain (C-D bonds instead of C-H bonds) significantly alters the vibrational frequencies. The C-D stretching modes appear at lower wavenumbers (typically in the 2100-2200 cm⁻¹ range) compared to the C-H stretching modes (2850-3000 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift provides a clear spectral window to study the alkyl chain conformation with minimal interference from adventitious hydrocarbon contaminants.

In the context of self-assembled monolayers on substrates like gold, Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), can provide detailed information about the molecule's orientation and bonding to the surface. Low-frequency vibrational modes, typically below 400 cm⁻¹, are of particular interest as they include contributions from the entire molecular skeleton and the gold-sulfur (Au-S) bond. cam.ac.uk For instance, modes involving the Au-S stretch and C-S stretch are crucial for confirming the covalent attachment and understanding the interfacial structure. cam.ac.uk

Key vibrational modes for this compound SAMs and their typical Raman shifts are summarized below.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

| C-D Stretching | 2100 - 2200 | Confirms deuteration of the alkyl chain, provides information on chain conformation and packing. |

| C-C Stretching | 1060 - 1130 | Relates to the trans/gauche conformation of the alkyl chain, indicating monolayer order. |

| C-S Stretching | 600 - 700 | Confirms the presence of the thiol group and its bonding environment. |

| Au-S Stretching | 250 - 300 | Directly probes the covalent bond between the thiol headgroup and the gold substrate. cam.ac.uk |

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic and chemical purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.

In the analysis of this compound, a capillary column with a nonpolar stationary phase is typically used. The deuterated compound often exhibits a slightly shorter retention time than its non-deuterated counterpart, 1-octadecanethiol (B147371). nih.gov This phenomenon, known as the chromatographic H/D isotope effect, arises from differences in intermolecular interactions between the analytes and the stationary phase. nih.gov

Following chromatographic separation, the compound is ionized, commonly by electron impact (EI), which causes fragmentation. The resulting mass spectrum provides a unique fingerprint. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (approximately 323.8 g/mol for C₁₈D₃₇SH). The isotopic purity can be evaluated by examining the distribution of isotopologues in the molecular ion cluster. The fragmentation pattern gives structural information, confirming the presence of the long alkyl chain and the thiol group.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Separation of this compound from impurities and its protiated analog. |

| Carrier Gas | Helium (1 mL/min) | Mobile phase for carrying the analyte through the column. rsc.org |

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. nih.gov |

| Temperature Program | 50°C initial, ramp 5-10°C/min to 250°C | To ensure optimal separation and elution of the high-boiling-point analyte. nih.gov |

| MS Ionization | Electron Impact (EI) at 70 eV | To generate reproducible mass spectra and fragmentation patterns for structural confirmation. rsc.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio for detection. |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. wikipedia.orgnist.gov It is particularly useful for high-throughput screening and monitoring chemical reactions in real-time.

The DART source generates a stream of heated, excited-state gas (typically helium) that desorbs and ionizes analytes from a surface. nih.govjeol.com This soft ionization method typically produces protonated molecules [M+H]⁺, resulting in simple mass spectra dominated by the molecular ion. wikipedia.org For this compound, this would correspond to a peak at m/z ≈ 325.

DART-MS can be used to rapidly confirm the synthesis of this compound by analyzing a small amount of the crude reaction mixture. It can also be applied to the direct analysis of self-assembled monolayers on a substrate. nih.govcapes.gov.br By placing the SAM-coated substrate in the DART gas stream, it is possible to detect the desorbed alkanethiolate, as well as dimers and other species, providing a quick confirmation of surface modification. nih.govcapes.gov.br This makes DART-MS a valuable tool for quality control and for studying the stability and reactions of the assembled monolayer. rsc.orgacs.org

Surface-Sensitive Characterization Techniques for Assembled Structures

When this compound is assembled into monolayers on a substrate, surface-sensitive techniques are required to probe the composition, chemical state, thickness, and optical properties of the resulting thin film.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is highly effective for characterizing SAMs of this compound on substrates like gold.

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. High-resolution spectra of specific elements provide detailed chemical state information. For a this compound SAM on gold, the key regions of interest are S 2p, C 1s, and Au 4f.

The S 2p spectrum is critical for confirming the bonding of the thiol to the surface. The S 2p₃/₂ peak for a thiolate covalently bound to gold (Au-S) typically appears at a binding energy of approximately 162 eV. acs.orgresearchgate.net The presence of other sulfur species, such as unbound physisorbed thiols (~164 eV) or oxidized sulfur species like sulfonates (~168 eV), can also be identified, providing information on the quality and stability of the monolayer. researchgate.netthermofisher.com The C 1s peak, centered around 285.0 eV, confirms the presence of the alkyl chain. acs.org

| Element (Core Level) | Typical Binding Energy (eV) | Information Obtained |

| S 2p₃/₂ | ~162.0 | Confirms covalent Au-S thiolate bond formation. acs.orgresearchgate.net |

| S 2p₃/₂ | ~164.0 | Indicates unbound thiol (R-SH) or multilayer formation. thermofisher.com |

| S 2p₃/₂ | ~168.0 - 169.0 | Indicates oxidized sulfur (sulfonates, sulfates), suggesting sample degradation. researchgate.net |

| C 1s | ~285.0 | Confirms presence of the hydrocarbon chain. acs.org |

| Au 4f₇/₂ | ~84.0 | Substrate signal, used for energy referencing. |

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants. It measures the change in polarization of light upon reflection from a surface. bruker.com For ultra-thin films like a this compound monolayer, ellipsometry is exceptionally sensitive, capable of measuring thicknesses with sub-nanometer resolution. bruker.comjawoollam.com

The measurement provides two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength. These parameters are then fitted to an optical model to extract the film's thickness and refractive index. For alkanethiol SAMs, a simple model consisting of the substrate (e.g., gold), the organic layer, and the ambient medium (air) is typically used. qd-uki.co.uk

Due to the extreme thinness of the monolayer, the thickness and refractive index are often correlated. Therefore, the refractive index of the this compound layer is typically assumed to be a value between 1.45 and 1.50, which is standard for long-chain alkyl materials. qd-uki.co.ukias.ac.in Based on this assumption, a highly precise thickness can be calculated. For a well-ordered, close-packed monolayer of 1-octadecanethiol, the expected thickness is in the range of 2.1 to 2.5 nm, depending on the tilt angle of the alkyl chains relative to the surface normal. ias.ac.in The presence of deuterium in this compound has a negligible effect on the measured thickness and optical properties.

| Measurement Parameter | Description | Application to this compound SAMs |

| Psi (Ψ) | Amplitude ratio of p- and s-polarized light. | Changes upon film deposition, used in the optical model. |

| Delta (Δ) | Phase shift between p- and s-polarized light. | Highly sensitive to sub-nanometer film thickness. A significant decrease in Δ is observed after SAM formation. researchgate.net |

| Optical Model | Substrate / SAM Layer / Ambient | A mathematical representation used to fit Ψ and Δ data to determine film thickness. qd-uki.co.uk |

| Calculated Thickness | ~ 2.1 - 2.5 nm | Corresponds to the length of the C18 chain, indicative of monolayer formation and molecular orientation. ias.ac.in |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Ordering

In the study of 1-Octadecane-thiol SAMs, AFM is routinely used in contact or tapping mode to generate high-resolution three-dimensional images of the surface. researchgate.net These images allow for the direct visualization of the film's quality, showing features such as terraces, domains, and defects. aip.org For instance, AFM has been used to observe the formation of raised patterns in octadecanethiol monolayers on gold and GaAs substrates after modification by an STM tip. aip.org The technique can confirm the smoothness and continuity of the SAM, with studies on indium arsenide (100) showing the formation of well-ordered and continuous layers. researchgate.net

Furthermore, AFM can quantify key surface parameters. The height of the monolayer can be measured by imaging the edge of a patterned or intentionally scratched area, providing data that corresponds to the length of the alkanethiol chain and its tilt angle relative to the surface normal. Surface roughness analysis from AFM data gives a quantitative measure of the film's uniformity. nih.gov The technique is also instrumental in observing the results of nanomanipulation, such as the splitting of nanoparticle aggregates capped with similar alkanethiols. researchgate.net

| Parameter | Typical Observation/Finding | Significance | Reference |

|---|---|---|---|

| Surface Topography | Smooth, continuous film with occasional pits or domain boundaries. | Confirms large-scale uniformity and quality of the self-assembly process. | researchgate.net |

| Film Thickness | Measured by scratch analysis; consistent with the length of the alkyl chain. | Provides information on molecular orientation and tilt angle. | mdpi.com |

| Nanoscale Ordering | Can reveal ordered domains and crystalline features. | Indicates the formation of a well-packed, quasi-crystalline monolayer. | researchgate.net |

| Defect Analysis | Identifies vacancies, pits, and non-uniform regions. | Assesses the quality and integrity of the monolayer. | aip.org |

Reflection High-Energy Electron Diffraction (RHEED) for Crystalline Structure and Surface Reconstruction

Reflection High-Energy Electron Diffraction (RHEED) is a surface-sensitive technique used to characterize the crystalline structure of thin films and surfaces. u-tokyo.ac.jp In a RHEED setup, a high-energy electron beam (10–100 keV) strikes the sample surface at a very small (grazing) angle. u-tokyo.ac.jpcadence.com The diffracted electrons form a pattern on a fluorescent screen, which provides information about the surface's atomic arrangement, flatness, and crystalline order. u-tokyo.ac.jpubc.ca

While specific RHEED studies on this compound are not prevalent, the technique is highly applicable for analyzing the long-range crystalline order of its self-assembled monolayers on single-crystal substrates. The formation of a well-ordered SAM results in a two-dimensional lattice of the terminal groups of the thiol molecules. This ordered arrangement would produce a distinct diffraction pattern in RHEED.

The appearance of sharp, streaky diffraction patterns is indicative of a flat, well-ordered crystalline surface. Conversely, a pattern of distinct spots suggests transmission of the electron beam through three-dimensional asperities, indicating a rougher surface. researchgate.net For a highly ordered this compound monolayer, RHEED could be used to:

Confirm the epitaxial relationship between the monolayer's lattice and the underlying substrate. u-tokyo.ac.jp

Determine the lattice parameters of the 2D molecular assembly.

Monitor the formation of the monolayer in real-time during deposition to observe the growth dynamics. cadence.com

The analysis of the RHEED pattern allows for the determination of the surface's reciprocal lattice, from which the real-space atomic arrangement can be inferred.

| RHEED Pattern Feature | Interpretation | Significance for Monolayer Characterization | Reference |

|---|---|---|---|

| Sharp, Elongated Streaks | Atomically flat, well-ordered 2D surface. | Confirms the formation of a high-quality, uniform SAM. | |

| Spotty Pattern | Surface roughness or 3D island growth. | Indicates incomplete monolayer formation or multilayer aggregation. | researchgate.net |

| Spacing of Diffraction Streaks | Reciprocal lattice vectors. | Allows calculation of the real-space lattice constants of the molecular assembly. | |

| Intensity Oscillations (during growth) | Layer-by-layer growth mode. | Provides real-time monitoring and control over monolayer formation. |

X-ray Diffraction (XRD) and X-ray Reflectivity (XRR) for Layered Structures and Interlayer Spacing

X-ray Diffraction (XRD) and X-ray Reflectivity (XRR) are non-destructive analytical techniques that use X-rays to probe the structure of materials. While XRD is primarily used for determining the bulk crystal structure of materials, XRR is a surface-sensitive technique ideal for characterizing the properties of thin films and layered structures, such as SAMs of this compound. ubc.cameasurlabs.com

XRR measures the intensity of X-rays reflected from a flat surface at grazing angles, typically below a few degrees. rigaku.com Below a material-dependent critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the material, and the reflectivity drops sharply. measurlabs.com For a substrate coated with a thin film like a this compound monolayer, interference between X-rays reflected from the top surface (thiol-air interface) and the buried interface (thiol-substrate interface) produces a characteristic oscillation pattern in the reflectivity curve, known as Kiessig fringes. measurlabs.comrigaku.com

Analysis of the XRR data can precisely determine several key parameters of the monolayer:

Layer Thickness: The periodicity of the Kiessig fringes is inversely related to the thickness of the film. measurlabs.com This allows for a very accurate measurement of the this compound monolayer's height, which can be used to calculate the average tilt angle of the molecules.

Electron Density: The critical angle of total reflection is directly related to the average electron density of the material. rigaku.com For a monolayer, this can provide information about the packing density of the molecules.

XRR is a powerful tool for quantitatively assessing the structural integrity and uniformity of this compound films, complementing the topographical information from AFM. researchgate.net

| XRR Data Feature | Derived Parameter | Significance for this compound SAMs | Reference |

|---|---|---|---|

| Periodicity of Oscillations (Kiessig Fringes) | Layer Thickness (nm) | Accurately determines the monolayer height and molecular tilt angle. | measurlabs.com |

| Position of the Critical Angle | Electron Density (and thus mass density, g/cm³) | Relates to the molecular packing density of the film. | rigaku.com |

| Decay of Reflected Intensity | Surface Roughness (nm) | Quantifies the smoothness of the monolayer's top surface. | measurlabs.com |

| Amplitude/Damping of Oscillations | Interface Roughness (nm) | Quantifies the sharpness of the boundary between the thiol and the substrate. | measurlabs.com |

Advanced Microscopy for Supramolecular Arrangements

Transmission Electron Microscopy (TEM) for Nanoparticle Functionalization and Film Morphology

Transmission Electron Microscopy (TEM) offers unparalleled high-resolution imaging, making it an essential tool for visualizing nanomaterials functionalized with this compound. mdpi.comscispace.com TEM is used to directly observe the size, shape, crystallinity, and dispersion of nanoparticles that have been surface-modified with a thiol monolayer. nih.gov

When this compound is used to cap metallic nanoparticles (e.g., gold, palladium, iridium), TEM can confirm the successful functionalization and characterize the resulting core-shell structures. tu-dresden.de High-resolution TEM (HRTEM) can even resolve the atomic lattice of the metallic nanoparticle core, while the surrounding thiol layer is typically observed as a lower-contrast halo, although it is often not directly resolved in detail. Electron diffraction patterns obtained in the TEM can confirm the crystalline packing of the metallic cores, such as the face-centered cubic (fcc) arrangement in gold or palladium nanoparticles. tu-dresden.de

For films created by depositing these functionalized nanoparticles, TEM provides crucial information on the film's morphology. tu-dresden.de It can reveal how the nanoparticles self-assemble, showing whether they form ordered superlattices, disordered aggregates, or uniform thin layers. tu-dresden.de This is critical for understanding how the this compound ligand mediates inter-particle interactions and influences the final structure of the nanoparticle assembly.

| Parameter | TEM Observation | Significance | Reference |

|---|---|---|---|

| Nanoparticle Size & Shape | Direct imaging of individual particles allows for statistical analysis of size distribution and morphology (e.g., spherical, rod-like). | Confirms synthesis control and uniformity of the nanoparticle cores. | tu-dresden.de |

| Crystallinity | High-resolution imaging of lattice fringes and electron diffraction patterns. | Determines the crystalline nature and packing of the nanoparticle core (e.g., fcc). | tu-dresden.de |

| Functionalization | Observation of inter-particle spacing consistent with the length of two thiol ligands. | Provides evidence of successful surface capping with the thiol monolayer. | tu-dresden.de |

| Film Morphology | Imaging of drop-cast films reveals the degree of nanoparticle ordering, aggregation, and assembly into superstructures. | Elucidates the role of the thiol ligand in directing the self-assembly of nanoparticles. | tu-dresden.de |

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging of Self-Assembled Monolayers

Scanning Tunneling Microscopy (STM) is a premier technique for studying the structure of this compound SAMs on conductive substrates with atomic or molecular resolution. nih.govucdavis.edu It operates by scanning a sharp metallic tip over the surface while maintaining a small bias voltage, allowing quantum mechanical tunneling of electrons between the tip and the sample. bruker-nano.jp The resulting tunneling current is extremely sensitive to the tip-sample distance, enabling the generation of topographic images that map the electronic structure of the surface molecules. bruker-nano.jp

STM has been extensively used to visualize the arrangement of octadecanethiol molecules on surfaces like gold (Au(111)) and graphene. researchgate.netutexas.edu On Au(111), these molecules typically form a dense, well-ordered monolayer with a commensurate (√3x√3)R30° overlayer structure. bruker-nano.jp High-resolution STM images can resolve the individual hydrocarbon chains, revealing their packing arrangement and orientation. acs.org

This technique is exceptionally suited for identifying nanoscale features and defects within the monolayer that are not visible with other methods. STM can clearly image:

Domain Boundaries: Interfaces between regions of differently oriented but well-ordered molecules. dtic.mil

Vacancy Islands: Pits or depressions in the monolayer where thiol molecules are missing, often revealing the underlying substrate. utexas.eduacs.org

Molecular-Scale Defects: Individual displaced molecules or local disruptions in the packing order. dtic.mil

By operating in different modes, such as constant current or constant height, and by varying the bias voltage and tunneling current, STM provides detailed insight into the structural and electronic properties of this compound SAMs. bruker-nano.jpacs.org

| Parameter/Feature | Typical STM Conditions/Observations | Significance | Reference |

|---|---|---|---|

| Operating Conditions | Bias Voltage: ±0.5 to ±2.0 V; Tunneling Current: 1 pA to 10 nA. | Enables stable imaging of the insulating alkyl chains. | utexas.eduacs.org |

| Molecular Packing | Reveals ordered lattices, such as the (√3x√3)R30° structure on Au(111). | Confirms the formation of a highly-ordered, crystalline 2D assembly. | bruker-nano.jp |

| Atomic-Scale Resolution | Can resolve individual molecular chains and their arrangement. | Provides direct visualization of the supramolecular structure. | researchgate.net |

| Surface Defects | Clearly images vacancy islands, domain boundaries, and step edges. | Allows for a detailed assessment of monolayer quality and growth mechanisms. | utexas.edudtic.mil |

Formation Dynamics and Interfacial Phenomena of 1 Octadecane D37 Thiol Self Assembled Monolayers Sams

Mechanistic Investigations of Self-Assembly on Metallic Substrates

The spontaneous adsorption of 1-Octadecane-D37-thiol from solution onto metallic surfaces is a complex process governed by a delicate interplay of molecule-substrate and intermolecular interactions. Understanding the kinetics and mechanisms of this self-assembly is crucial for the rational design and fabrication of functional surfaces with tailored properties.

Adsorption Kinetics and Growth Mechanisms on Gold (Au) Surfaces

The self-assembly of alkanethiols on gold surfaces is a widely studied model system, and the behavior of this compound largely mirrors that of its non-deuterated counterpart, octadecanethiol. The formation of a densely packed monolayer from an ethanolic solution typically follows a two-step kinetic model. iastate.edu

Initially, a rapid adsorption phase occurs, driven by the strong affinity of the sulfur headgroup for the gold substrate. This initial stage, which takes place within the first few minutes of immersion, results in the formation of a disordered monolayer covering approximately 80-90% of the surface. iastate.edu This is followed by a much slower second phase, lasting several hours, during which the adsorbed molecules rearrange and organize into a more crystalline, well-ordered structure. iastate.edu This two-stage process is often described by the Langmuir adsorption isotherm, particularly for dilute solutions. iastate.edu

The growth mechanism involves the initial physisorption of the thiol molecules onto the gold surface, followed by a chemisorption process where the sulfur-gold bond is formed. The long, deuterated alkyl chains then begin to order through van der Waals interactions, leading to the final, stable monolayer structure.

Self-Assembly on Silver (Ag) and Platinum (Pt) Substrates

While gold is the most common substrate for alkanethiol SAMs, silver and platinum also serve as effective platforms for the formation of this compound monolayers. The fundamental self-assembly process on these metals is similar to that on gold, driven by the chemisorption of the thiol headgroup.

On silver, the formation of a this compound monolayer results in a densely packed and well-ordered structure. The interaction between the sulfur and silver atoms is robust, leading to the formation of a stable Ag-S bond. researchgate.net

For platinum substrates, atom probe tomography studies on the non-deuterated analogue, 1-octadecanethiol (B147371), have shown the formation of a strong S-Pt bond. nih.gov These studies reveal that the sulfur atoms are exclusively bound to the platinum surface, indicating a well-defined thiolate linkage. nih.gov The surface coverage of the thiol on platinum has been observed to be dependent on the crystallographic orientation of the substrate. nih.gov

Influence of Solution Concentration and Immersion Time on Monolayer Formation

The kinetics and quality of the resulting this compound SAM are significantly influenced by both the concentration of the thiol solution and the duration of substrate immersion.

Solution Concentration: The rate of monolayer formation is directly proportional to the concentration of the thiol in the solution. uh.edu At higher concentrations (in the millimolar range), the initial rapid adsorption phase can occur within seconds. uh.edu Conversely, at very low concentrations, the formation of a complete, well-ordered monolayer can take a considerably longer time. The density of the final monolayer can also be dependent on the solution concentration. nih.gov

Immersion Time: While a significant portion of the monolayer forms rapidly, achieving a highly ordered and defect-free SAM requires an extended immersion time. researchgate.net The initial, rapidly formed monolayer is often not well-ordered and contains numerous gauche defects within the alkyl chains. sigmaaldrich.com Over a period of several hours to a day, a reorganization and annealing process takes place, where molecules rearrange into a more crystalline and thermodynamically stable configuration. iastate.eduresearchgate.net This slow ordering process is crucial for obtaining a high-quality SAM with minimal defects.

| Parameter | Influence on Monolayer Formation |

| Solution Concentration | Higher concentration leads to a faster initial adsorption rate. |

| Immersion Time | Longer immersion times are necessary for the formation of a well-ordered, crystalline monolayer through a slow annealing process. |

Structural Ordering and Conformational Analysis within SAMs

The functional properties of this compound SAMs are intimately linked to their structural organization, including the orientation of the alkyl chains and their packing density. The use of deuterated chains provides a unique spectroscopic handle for detailed conformational analysis.

Determination of Alkyl Chain Tilt Angles and Packing Density

In a well-ordered this compound SAM on a gold (111) surface, the deuterated alkyl chains are not oriented perpendicular to the surface but are tilted at a specific angle. This tilt is a consequence of the optimization of the van der Waals interactions between adjacent chains, which forces them into a close-packed arrangement. For long-chain alkanethiols on Au(111), this tilt angle is typically around 30 degrees from the surface normal. sigmaaldrich.comrsc.org This tilted arrangement allows for an optimal inter-chain spacing of approximately 5.0 Å. rsc.org

On silver surfaces, the packing of alkanethiolate monolayers is generally denser than on gold, leading to a smaller tilt angle of the alkyl chains, typically around 12 degrees from the surface normal. dtic.mil This difference in packing density and tilt angle is attributed to the different lattice parameters of the underlying metal substrates. dtic.mil

The packing density of the monolayer is a critical parameter that influences its barrier properties and stability. For alkanethiols on gold, the sulfur atoms are known to form a (√3 × √3)R30° overlayer structure on the Au(111) lattice. sigmaaldrich.comacs.org

| Substrate | Typical Alkyl Chain Tilt Angle (from surface normal) |

| Gold (Au) | ~30° |

| Silver (Ag) | ~12° |

Conformational Order and Disorder Transitions in Deuterated Alkyl Chains

The long deuterated alkyl chains of this compound in a well-ordered SAM predominantly adopt an all-trans conformation, which maximizes the van der Waals interactions between neighboring chains and leads to a crystalline-like structure. sigmaaldrich.com However, the presence of gauche defects, which represent a deviation from the all-trans conformation, can introduce disorder into the monolayer. sigmaaldrich.com

The degree of conformational order can be influenced by several factors, including temperature and the presence of impurities or co-adsorbed molecules. Thermal annealing can induce a transition from a more disordered state with a higher population of gauche defects to a more ordered, all-trans conformation. Conversely, at elevated temperatures, thermal energy can lead to an increase in the number of gauche defects, resulting in a more liquid-like, disordered state. The study of these order-disorder transitions is crucial for understanding the thermal stability and phase behavior of this compound SAMs. The deuteration of the alkyl chains allows for sensitive probing of these conformational changes using techniques such as vibrational spectroscopy.

Role of Head-Group and Inter-Chain Interactions in Monolayer Stability

The stability of self-assembled monolayers (SAMs) formed by this compound on a substrate, typically gold, is governed by a delicate interplay of forces at the molecular level. The primary anchoring force is the strong, semi-covalent bond formed between the sulfur head-group of the thiol and the gold surface. This interaction, with a bond strength of approximately 45 kcal/mol, is the initial and most critical step in the self-assembly process, leading to the chemisorption of the molecules onto the substrate. uh.eduresearchgate.net

Table 1: Key Interactions in this compound SAM Stability

| Interaction Type | Location | Role in Stability | Approximate Energy |

|---|---|---|---|

| Chemisorption | Sulfur head-group and gold substrate | Primary anchoring of molecules to the surface | ~45 kcal/mol |

| Van der Waals Forces | Between adjacent deuterated alkyl chains | Promotes ordering, packing density, and thermal stability | Increases with chain length |

Impact of Deuteration on SAM Structure and Stability

The substitution of hydrogen with deuterium (B1214612) in the alkyl chain of 1-octadecanethiol to form this compound introduces subtle but significant isotopic effects that influence the molecular organization and lateral interactions within the SAM. Deuterium is heavier than hydrogen, and this increase in mass can alter the vibrational dynamics and intermolecular forces of the alkyl chains. uchicago.eduresearchgate.net

Table 2: Comparison of Properties for Hydrogenated and Deuterated Alkanethiol SAMs

| Property | Hydrogenated Alkanethiol (e.g., 1-Octadecanethiol) | Deuterated Alkanethiol (this compound) | Impact of Deuteration |

|---|---|---|---|

| Molecular Mass | Lower | Higher | Affects vibrational frequencies and dynamics |

| Vibrational Frequencies (C-H vs. C-D stretch) | Higher | Lower uchicago.edu | Allows for spectroscopic distinction and analysis |

| Van der Waals Interactions | Standard | Slightly altered due to mass and polarizability changes | May lead to subtle changes in packing and tilt angle |

| Zero-Point Energy | Higher | Lower | Can influence reaction kinetics and bond stability |

Deuterium labeling is a powerful and widely used technique for investigating the motion and dynamics of alkyl chains within a self-assembled monolayer. researchgate.netnih.gov By selectively replacing hydrogen with deuterium in this compound, researchers can effectively "tag" the molecule for analysis with specific spectroscopic and scattering techniques that are sensitive to isotopic substitution. acs.orgnih.gov

One such technique is inelastic neutron scattering (INS) . Neutrons have a much larger scattering cross-section for hydrogen than for deuterium. nih.govnih.gov This difference allows researchers to distinguish the scattering signals from the deuterated SAM and any residual hydrogenous contaminants or the environment. INS can provide detailed information on the vibrational and rotational motions of the alkyl chains, offering insights into the conformational dynamics and the energy landscape of the monolayer. nih.gov

Similarly, inelastic electron tunneling spectroscopy (IETS) can be used to probe the vibrational modes of the SAM. researchgate.net The substitution of hydrogen with deuterium results in a predictable shift of vibrational peaks to lower energies. uchicago.eduresearchgate.net By comparing the IETS spectra of hydrogenated and deuterated alkanethiols, specific vibrational modes can be unambiguously assigned, providing a clearer picture of the molecular orientation and the interactions within the SAM. researchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another method where deuterium labeling is crucial. It probes the accessibility of backbone amides to a D₂O solvent, revealing information about protein dynamics and interactions. acs.orgresearchgate.net While more common in protein studies, the principles can be adapted to study the dynamics and solvent accessibility at the surface of SAMs. These techniques, empowered by deuterium labeling, provide a window into the molecular-level dynamics that are fundamental to the function and stability of this compound SAMs.

Substrate Engineering and Surface Preparation Techniques for SAM Deposition

The quality and ordering of a this compound SAM are critically dependent on the properties of the substrate on which it is formed. rsc.orgresearchgate.net Gold is the most common substrate due to its relative inertness and the strong affinity of sulfur for it. acs.orgtugraz.at Proper engineering and preparation of the gold surface are essential to achieve a well-defined, highly ordered monolayer.

A key requirement is an atomically flat and clean substrate. rsc.orgacs.org Common substrates include single-crystalline Au(111) or thin gold films evaporated onto silicon wafers or mica. acs.orgtugraz.at The use of an adhesion layer, such as titanium or chromium, is often necessary when depositing gold on silicon wafers to prevent delamination. acs.org The roughness of the gold surface has been shown to significantly impact the ordering of the SAM; smoother surfaces lead to more crystalline and well-ordered monolayers. researchgate.netacs.org

Before the deposition of the SAM, the gold substrate must undergo a rigorous cleaning procedure to remove organic and inorganic contaminants. Common cleaning methods include:

Solvent Rinsing: Rinsing with high-purity solvents like ethanol (B145695) and water to remove soluble organic contaminants.

UV-Ozone Treatment: Exposure to UV light in the presence of ozone effectively removes organic residues by oxidation.

Piranha Etching: A highly effective but hazardous method using a mixture of sulfuric acid and hydrogen peroxide to remove organic contaminants. Extreme caution is required when using this method.

Argon Ion Sputtering and Annealing: In ultra-high vacuum (UHV) environments, the gold surface can be cleaned by bombarding it with argon ions, followed by thermal annealing to restore a flat, crystalline surface. rsc.org

The deposition of the this compound SAM is typically carried out by immersing the cleaned substrate into a dilute (e.g., 1 mM) solution of the thiol in a high-purity solvent, most commonly ethanol, for a period ranging from several hours to a full day. rsc.orgtugraz.at The process is often performed in an inert atmosphere (e.g., nitrogen) to minimize oxidation and contamination. After immersion, the substrate is thoroughly rinsed with fresh solvent to remove any physisorbed molecules and then dried with a stream of inert gas.

Table 3: Common Substrate Preparation Techniques for Alkanethiol SAMs

| Technique | Purpose | Key Considerations |

|---|---|---|

| Gold Evaporation | Creation of a thin, uniform gold film on a support (e.g., silicon, mica). acs.org | Requires high vacuum; adhesion layer (Ti, Cr) may be needed. |

| Solvent Cleaning | Removal of gross organic contamination. | Use of high-purity solvents is crucial. |

| UV-Ozone Cleaning | Oxidative removal of organic surface contaminants. | Effective and less hazardous than piranha solution. |

| Piranha Etching | Aggressive removal of organic residues. | Extremely corrosive and reactive; requires strict safety protocols. |

| Sputtering/Annealing | UHV method for achieving an atomically clean and flat surface. rsc.org | Requires specialized UHV equipment. |

Applications of 1 Octadecane D37 Thiol in Advanced Materials Science and Nanoscience

Surface Functionalization and Interface Engineering in Nanomaterials

The ability to modify and control the surface chemistry of nanomaterials is fundamental to their application. 1-Octadecane-D37-thiol is a key reagent in this area, enabling the formation of well-defined self-assembled monolayers (SAMs) on various metallic nanoparticles. The strong affinity of the thiol group for noble metals facilitates the creation of a stable, insulating organic shell around the nanoparticle core.

Gold nanoparticles are widely studied for applications in catalysis, sensing, and nanomedicine. Their stability and functionality are often dictated by the organic ligands attached to their surface. Ligand exchange is a primary method for modifying the surface of AuNPs, and thiols are the most common class of ligands used due to the formation of a strong gold-sulfur (Au-S) bond. nih.govnih.govresearchgate.netnih.gov

The process typically involves displacing weakly bound stabilizing agents, such as citrate (B86180) ions from colloidally synthesized AuNPs, with a thiol-containing molecule. ntnu.no this compound, with its long C18 alkyl chain, readily replaces these agents to form a dense, well-ordered SAM. tu-dresden.de This robust organic layer serves several critical functions:

Colloidal Stability: The long, hydrophobic octadecyl chains provide steric hindrance, preventing the nanoparticles from aggregating in nonpolar solvents.

Controlled Surface Chemistry: The SAM effectively passivates the gold surface, controlling its reactivity and interaction with the surrounding environment.

Solubility Tuning: Functionalization with this long-chain alkanethiol renders the AuNPs highly soluble in organic solvents, which is essential for their integration into polymer composites and other non-aqueous systems.

The ligand exchange process can be monitored to ensure complete surface coverage, leading to AuNPs with highly tailored and reproducible surface properties. researchgate.net

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Driving Force | The high affinity between gold and sulfur (~40 kcal/mol) drives the displacement of weaker ligands. researchgate.net | The thiol group ensures strong, stable anchoring to the AuNP surface. |

| Resulting Stability | Steric repulsion between the ligand shells on adjacent nanoparticles prevents aggregation. | The long, 18-carbon chain provides an effective steric barrier. |

| Solubility | The nature of the ligand tail determines the nanoparticle's solubility. | The perdeuterated octadecyl tail imparts high solubility in nonpolar organic solvents. |

Similar to gold, platinum and other noble metal nanoparticles are of significant interest, particularly for their catalytic properties. mdpi.com The surface functionalization of PtNPs is crucial for controlling their catalytic activity, selectivity, and stability. nih.govsemanticscholar.org Alkanethiols, including this compound, can be used to form protective SAMs on PtNPs. mdpi.com

The adsorption of the thiol onto the platinum surface can influence the electronic properties of the metal, thereby modulating its catalytic performance. nih.gov The long alkyl chain also prevents sintering and agglomeration of the nanoparticles, which is a common cause of catalyst deactivation, especially at elevated temperatures. Furthermore, the principles of thiol-based functionalization extend to other metal nanostructures, such as those made of palladium and silver, where the strong metal-sulfur interaction provides a reliable method for surface engineering. soton.ac.ukmdpi.com

The most significant advantage of using this compound is its perdeuterated (D37) nature. Deuterium (B1214612) is a stable isotope of hydrogen with a neutron in its nucleus, making it approximately twice as heavy as protium (B1232500) (regular hydrogen). This isotopic labeling is invisible to many chemical processes but provides a powerful contrast for certain analytical techniques.

When this compound is adsorbed onto a nanoparticle surface, the resulting SAM can be studied with high precision using methods like:

Vibrational Spectroscopy (Infrared and Raman): The carbon-deuterium (C-D) vibrational modes appear at different frequencies than carbon-hydrogen (C-H) modes. This allows researchers to distinguish the ligand shell from any other hydrogen-containing molecules in the system, such as solvents or reactants, providing a clear window into the structure and orientation of the SAM.

Neutron Scattering: Neutrons interact differently with deuterium and hydrogen nuclei. This difference makes neutron scattering an exceptionally sensitive tool for probing the thickness, density, and molecular arrangement of the deuterated ligand shell at the nanoparticle interface.

Secondary Ion Mass Spectrometry (SIMS): This technique can differentiate between isotopes, allowing for precise mapping and quantification of the deuterated thiol on the nanoparticle surface. nih.gov

Role in "Click" Chemistry and Polymer Synthesis

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and produce no byproducts. nih.gov One of the most prominent examples is the thiol-ene reaction, which is a powerful tool for macromolecular engineering and materials synthesis. rsc.orgrsc.org

The thiol-ene reaction involves the radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). nih.gov This reaction can be initiated by UV light or heat and proceeds with high efficiency and specificity. researchgate.net this compound, with its terminal thiol group, is an ideal candidate for this reaction.

It can be used to "click" the long, deuterated C18 chain onto a variety of molecules and polymers that contain alkene functional groups. This allows for the precise installation of this specific moiety onto a larger molecular scaffold. For example, a polymer backbone containing pendant vinyl groups can be quantitatively functionalized with this compound, transforming its chemical and physical properties. nih.gov This method is a cornerstone of macromolecular engineering, enabling the creation of complex architectures from simpler building blocks. semanticscholar.orgd-nb.info

| Component | Role | Example |

|---|---|---|

| Thiol | Adds across the double bond. | This compound |

| Ene | Contains the C=C double bond to be functionalized. | Vinyl-terminated polymer, allyl ether |

| Initiator | Generates radicals to start the reaction chain. | UV light, AIBN (Azobisisobutyronitrile) |

The integration of this compound into polymers via the thiol-ene reaction leads to the fabrication of highly functionalized materials. rsc.org By attaching the long, hydrophobic, and deuterated alkyl chain, researchers can impart specific properties to a base polymer. mdpi.commdpi.com

Applications include:

Surface Modification: Grafting this compound onto the surface of a material can dramatically alter its surface energy, making it more hydrophobic or lubricious.

Creating Amphiphilic Block Copolymers: By selectively functionalizing one block of a copolymer, it is possible to create amphiphilic structures that can self-assemble into micelles or other ordered phases.

Isotopic Labeling for Polymer Analysis: Incorporating the deuterated chain into a polymer network allows for detailed studies of polymer dynamics, diffusion, and phase separation using techniques like neutron scattering. The deuterated segments provide a "tag" that can be tracked to understand the behavior of the polymer chains at a molecular level.

This approach provides a straightforward and efficient route to advanced polymeric materials where the structure and properties are precisely controlled, and subsequent analysis is enhanced by the presence of the isotopic label. researchgate.net

Development of Functionalized Surfaces for Specific Molecular Recognition or Interaction

The ability of alkanethiols to form highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of nanoscience. This compound is instrumental in creating well-defined surfaces for studying molecular-level interactions. When introduced to a gold substrate, the thiol (-SH) group binds to the gold, while the long, deuterated alkyl chains pack together through van der Waals forces, forming a dense, organized layer. nih.gov

These SAMs serve as robust platforms for building more complex, functionalized surfaces. For instance, a base layer of this compound can be used to control the surface properties, such as hydrophobicity, and to act as a matrix for the insertion of other molecules with specific functionalities. This approach is critical in the development of biosensors, where surfaces are engineered to recognize and bind to specific biomolecules. By creating mixed monolayers, researchers can control the density of active molecules on a surface, which can be crucial for optimizing sensor response or studying biological interactions. diva-portal.org The use of deuterated molecules in this context also helps in analytical techniques, minimizing interference from adventitious organic contaminants. smolecule.com

Studies have shown that alkanethiols like octadecanethiol can functionalize not only planar gold but also other materials like graphene, creating surfaces capable of detecting heavy metals such as mercury(II) ions. researchgate.net This demonstrates the versatility of thiol-based SAMs in creating chemically tailored interfaces for specific recognition events.

Utilization as a Stable Isotopic Tracer in Complex Chemical and Biological Systems Research

The primary value of this compound as a tracer lies in its deuterium labeling. Deuterium is a stable, non-radioactive isotope of hydrogen that behaves almost identically to hydrogen in most chemical reactions but is distinguishable by its mass and its unique spectroscopic signature. smolecule.com This allows researchers to "tag" and follow molecules through intricate processes without significantly altering the system's chemistry.